5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol
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Overview
Description
5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol is a fluorinated organic compound that belongs to the class of trifluoromethyl pyridines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is known for its stability, reactivity, and potential use in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) and a base like potassium carbonate (K2CO3) in the presence of a catalyst . Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Scientific Research Applications
5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the methoxy and hydroxyl groups.
Fluorinated Quinolines: Contain a quinoline ring instead of a pyridine ring and exhibit different biological activities.
Fluoropyridines: General class of compounds with varying substituents on the pyridine ring.
Uniqueness
5-Fluoro-2-methoxy-alpha-(trifluoromethyl)pyridine-3-methanol is unique due to the combination of its trifluoromethyl, methoxy, and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F4NO2 |
---|---|
Molecular Weight |
225.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H7F4NO2/c1-15-7-5(2-4(9)3-13-7)6(14)8(10,11)12/h2-3,6,14H,1H3 |
InChI Key |
AIAKPMJEMFFCJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(C(F)(F)F)O |
Origin of Product |
United States |
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